molecular formula C81H157N2O16P B1672362 GSK1795091 CAS No. 1233589-81-5

GSK1795091

Cat. No.: B1672362
CAS No.: 1233589-81-5
M. Wt: 1446.1 g/mol
InChI Key: ICLAYQQKWJGHBV-XJZMHMBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist. It is an aminoalkyl glucosaminide 4-phosphate compound that has shown potential in clinical development for the treatment of cancer. This compound has garnered interest due to its ability to stimulate the immune system, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1795091 involves the preparation of aminoalkyl glucosaminide 4-phosphate. The synthetic route typically includes the derivatization of hydrophilic functional moieties. A novel extraction protocol has been developed, which includes sample clean-up with an Ostro™ pass-through sample preparation plate and a double chemical derivatization approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the compound’s synthesis involves precise and controlled conditions to ensure the purity and efficacy required for clinical applications. The production process likely includes multiple steps of purification and validation to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

GSK1795091 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Substitution reactions are used to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are studied to understand their potential therapeutic applications and to optimize the compound’s efficacy.

Scientific Research Applications

GSK1795091 has a wide range of scientific research applications, including:

Mechanism of Action

GSK1795091 exerts its effects by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells. This binding activates the TLR4 signaling pathway, leading to the production of cytokines and chemokines that stimulate the immune system. The activation of TLR4 enhances the body’s ability to recognize and attack cancer cells, making this compound a valuable tool in cancer immunotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure as an aminoalkyl glucosaminide 4-phosphate, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to induce a potent immune response with minimal adverse effects makes it a promising candidate for further development in cancer immunotherapy .

Biological Activity

GSK1795091 is a synthetic analog of lipid A that functions as a Toll-like receptor 4 (TLR4) agonist. It has garnered attention for its potential immunomodulatory effects, particularly in the context of cancer therapy. This article provides a detailed examination of its biological activity, including pharmacokinetics, pharmacodynamics, case studies, and findings from clinical trials.

This compound activates TLR4, which plays a critical role in the innate immune response. Upon activation, TLR4 stimulates various immune pathways, leading to the production of pro-inflammatory cytokines and chemokines. This mechanism enhances antigen presentation and modulates T-cell responses, making it a potential adjuvant in cancer immunotherapy .

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Pharmacokinetics:

  • This compound has demonstrated a dose-proportional increase in exposure when administered intravenously.
  • The compound exhibited favorable PK properties in healthy volunteers, with transient immune cell changes observed within 1-4 hours post-administration .

Pharmacodynamics:

  • The PD effects include dose-dependent increases in cytokine levels such as IP-10, IL-10, and IL-1RA.
  • However, modifications in the manufacturing process led to a reduction in PD activity, suggesting that the aggregate size of this compound may negatively correlate with its biological activity .

Phase I Trials

The primary clinical investigation of this compound was conducted under NCT03447314, focusing on its safety and efficacy when combined with other immunotherapies such as pembrolizumab. Key findings include:

  • Patient Demographics: 54 patients with advanced solid tumors were enrolled.
  • Adverse Events: 94% experienced at least one treatment-emergent adverse event (TEAE), with common events including chills (41%), nausea (37%), and fatigue (35%) .
  • Efficacy Data: While some patients achieved partial responses (PR), the overall anti-tumor activity data were limited due to the study's termination following the discovery of reduced biological activity linked to manufacturing changes .

Case Studies

A notable case study involved examining the impact of this compound on patients with head and neck squamous cell carcinoma. The study aimed to assess the combination therapy's effectiveness with checkpoint inhibitors. Results indicated:

  • A subset of patients showed stable disease (SD) or partial response when treated with this compound alongside pembrolizumab.
  • The study highlighted the need for further investigation into optimal dosing regimens and formulation adjustments to enhance therapeutic outcomes .

Data Table: Summary of Clinical Findings

ParameterFindings
Total Patients Enrolled 54
Adverse Events 94% experienced TEAEs
Common TEAEs Chills (41%), Nausea (37%), Fatigue (35%)
Partial Responses 3 patients achieved PR
Stable Disease 13 patients achieved SD
Manufacturing Changes Impact Reduced cytokine production observed

Properties

CAS No.

1233589-81-5

Molecular Formula

C81H157N2O16P

Molecular Weight

1446.1 g/mol

IUPAC Name

(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1

InChI Key

ICLAYQQKWJGHBV-XJZMHMBSSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1795091;  GSK-1795091;  GSK 1795091;  CRX-601;  CRX601;  CRX 601; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK1795091
Reactant of Route 2
Reactant of Route 2
GSK1795091
Reactant of Route 3
Reactant of Route 3
GSK1795091
Reactant of Route 4
Reactant of Route 4
GSK1795091
Reactant of Route 5
Reactant of Route 5
GSK1795091
Reactant of Route 6
GSK1795091

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.